Dipotassium osmate

Laboratory safety Occupational health Reagent handling

Dipotassium osmate (K₂OsO₄, commonly supplied as the dihydrate K₂[OsO₂(OH)₄]·2H₂O, CAS 19718-36-6) is an inorganic osmium(VI) salt that serves as a pre-catalyst for the osmium(VIII)-mediated syn-dihydroxylation of alkenes. It is a diamagnetic, garnet-red crystalline solid that is stable in dry air and soluble in water, yielding a pink-to-red solution that slowly hydrolyzes to liberate osmium tetroxide in situ.

Molecular Formula K2O4Os
Molecular Weight 332.4 g/mol
CAS No. 19718-36-6
Cat. No. B010083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium osmate
CAS19718-36-6
Molecular FormulaK2O4Os
Molecular Weight332.4 g/mol
Structural Identifiers
SMILES[O-][Os](=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/2K.4O.Os/q2*+1;;;2*-1;
InChIKeyJMVOCSLPMGHXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Osmate (CAS 19718-36-6): A Non-Volatile Osmium(VI) Source for Catalytic syn-Dihydroxylation and Asymmetric Oxidation


Dipotassium osmate (K₂OsO₄, commonly supplied as the dihydrate K₂[OsO₂(OH)₄]·2H₂O, CAS 19718-36-6) is an inorganic osmium(VI) salt that serves as a pre-catalyst for the osmium(VIII)-mediated syn-dihydroxylation of alkenes. It is a diamagnetic, garnet-red crystalline solid that is stable in dry air and soluble in water, yielding a pink-to-red solution that slowly hydrolyzes to liberate osmium tetroxide in situ [1]. Unlike the volatile and highly toxic osmium tetroxide (OsO₄, which sublimes at room temperature with a vapor pressure of 7 mmHg at 20 °C), dipotassium osmate is a non-volatile solid, enabling safer weighing and handling [2]. The compound is the osmium source in the commercially pre-formulated AD-mix-α and AD-mix-β reagents for Sharpless asymmetric dihydroxylation and can be deployed with a range of co-oxidants—including N-methylmorpholine N-oxide (NMO), potassium ferricyanide, iodine, and selenoxides—to achieve catalytic turnover [3].

Why Dipotassium Osmate Cannot Be Casually Substituted: Differentiating Volatility, in Situ Activation Kinetics, and Heterogenization Potential


Although osmium tetroxide (OsO₄), potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O), AD-mix pre-formulations, and alternative metal catalysts (RuO₄, KMnO₄) all effect syn-dihydroxylation, they are not functionally interchangeable. OsO₄ is volatile and generates hazardous vapor at ambient temperature [1], whereas dipotassium osmate is a non-volatile solid that releases OsO₄ only upon controlled oxidation by a co-oxidant, fundamentally altering the safety profile and enabling precise stoichiometric control . The in situ generation of the active Os(VIII) species from the Os(VI) pre-catalyst can be tuned by co-oxidant choice (NMO, K₃Fe(CN)₆, I₂, or electrochemical regeneration), a lever unavailable when starting directly from OsO₄ [2]. Furthermore, the osmate dianion (OsO₄²⁻) is the requisite ionic species for immobilization onto layered double hydroxides (LDH), quaternary ammonium resins, silica, or dendrimer supports to create recyclable heterogeneous catalysts—a heterogenization strategy that is not accessible with neutral, volatile OsO₄ [3]. These quantifiable differences in physical form, activation mechanism, and derivatization potential mean that blind substitution without experimental re-validation risks compromised safety, altered reaction kinetics, and loss of catalyst recyclability.

Quantitative Comparative Evidence for Dipotassium Osmate: Head-to-Head and Cross-Study Performance Benchmarks


Volatility and Inhalation Hazard: Dipotassium Osmate vs. Osmium Tetroxide

Dipotassium osmate is a non-volatile crystalline solid under standard laboratory conditions, whereas its mechanistic congener osmium tetroxide (OsO₄) sublimes at room temperature and exerts a vapor pressure of 7 mmHg at 20 °C [1]. This volatility renders OsO₄ a significant inhalation hazard; airborne exposure at concentrations below the odor threshold can cause pulmonary edema [2]. In contrast, dipotassium osmate does not generate osmium tetroxide vapor unless heated in air above ~200 °C or exposed to strong acids [3]. The non-volatile nature eliminates the need for specialized vapor-containment equipment (sealed ampoules, dedicated fume hoods with vapor monitoring) that is mandatory for handling OsO₄ [1].

Laboratory safety Occupational health Reagent handling

Catalytic Asymmetric Dihydroxylation Performance: AD-mix System Utilizing K₂OsO₂(OH)₄ vs. Direct OsO₄ with NMO

In a direct head-to-head comparison under identical substrate conditions, the AD-mix β system—which employs K₂OsO₂(OH)₄ as the osmium source with (DHQD)₂PHAL ligand and K₃Fe(CN)₆ co-oxidant—delivered a yield of (−)-33 of 76% at 0 °C with a diastereomeric ratio of 6.5:1, compared to the OsO₄/NMO system which gave 59% yield at 25 °C with a d.r. of 10:1 [1]. When the osmium loading was doubled to 2 mol% using supplementary K₂OsO₄ added to AD-mix α, the yield increased to 91% with a 15:1 d.r. [1]. In a separate study using an I₂ co-oxidant system with K₂OsO₂(OH)₄ and (DHQD)₂PHAL, styrene was converted to the corresponding diol in 96.6% isolated yield with 96.2% ee [2]. A dendrimer-supported osmate catalyst prepared by ion-exchange with K₂OsO₄ gave 86–94% yield across 9 olefin substrates , and a polystyrene-grafted imidazolium resin-osmate catalyst (prepared from K₂OsO₄·2H₂O) using NMO co-oxidant delivered diols in 91–95% yield at only 1.0 mol% Os loading .

Asymmetric dihydroxylation Enantioselective catalysis Sharpless AD

Precursor to Recyclable Heterogeneous Osmium Catalysts: K₂OsO₄ as the Universal Osmate(VI) Source for Ion-Exchange Immobilization

The osmate dianion (OsO₄²⁻), as supplied in dipotassium osmate, is the obligate ionic precursor for preparing recyclable heterogeneous osmium catalysts via ion-exchange. LDH-osmate catalysts (prepared by exchanging osmate anions onto layered double hydroxides) have been demonstrated to deliver yields and enantioselectivities that are similar to or higher than their homogeneous counterparts, with the critical advantage of catalyst recovery and reuse [1]. Resin-OsO₄ and SiO₂-OsO₄ catalysts, also prepared from K₂OsO₄ by ion-exchange onto quaternary ammonium-functionalized supports, exhibit consistent activity and enantioselectivity across multiple recycles using K₃Fe(CN)₆ or molecular oxygen as co-oxidants [2]. A dendrimer-supported osmate catalyst, fabricated by mixing K₂OsO₄ with a bis(quaternary ammonium bromide) core dendrimer, enabled homogeneous dihydroxylation with catalyst recovery by reprecipitation and reuse for up to five cycles with retention of both the osmium catalyst and chiral ligand [3]. Magnetically recoverable osmium catalysts have also been prepared from potassium osmate(VI), achieving smooth dihydroxylation at only 2 mol% catalyst loading with magnetic separation and repeated reuse [4]. Neutral OsO₄ cannot be directly immobilized by these ion-exchange strategies, making K₂OsO₄ the essential starting material for all such heterogeneous osmium catalyst platforms.

Heterogeneous catalysis Catalyst recycling Green chemistry

Industrial-Scale cis-Dihydroxylation: K₂OsO₄·2H₂O Enables Efficient Large-Scale Production of α,α-Cedranediol

A patented process for the cis-dihydroxylation of α-cedrene to α,α-cedranediol (a key intermediate for the commercial fragrance compound Ambrocenide®) employs a catalytically effective amount of potassium osmate dihydrate (K₂OsO₄·2H₂O) with aqueous NMO as the terminal oxidant in boiling isobutanol [1]. Under these conditions, the reaction reaches completion in only 24 hours and affords α,α-cedranediol in high yield and high stereoselectivity [1]. By contrast, the stoichiometric OsO₄ route (1 equivalent OsO₄ in pyridine, 20 °C, 4 days) yielded the same diol in only 31% isolated yield, while the alternative epoxide hydrolysis route required tedious purification and gave the desired diastereomer in only 5–6% yield after repeated recrystallization [1]. The patent explicitly teaches that the osmate(VI) salt-based catalytic method is a "highly efficient synthesis" suitable for "efficient large-scale preparation," representing a transformative improvement over both the stoichiometric OsO₄ and the epoxide hydrolysis approaches [1].

Process chemistry Scale-up Fragrance intermediates

Electrochemical Co-Oxidant Regeneration: Minimizing Osmium Loading and Improving Enantioselectivity with K₂OsO₂(OH)₄

In the electrochemical asymmetric dihydroxylation protocol, potassium osmate [K₂OsO₂(OH)₄] is used in combination with Sharpless' chiral ligand and potassium ferricyanide [K₃Fe(CN)₆] as a recyclable co-oxidant in an electrolysis cell [1]. The key advantage reported is that the electrooxidation method minimizes the required amount of the reoxidizing agent (K₃Fe(CN)₆) as well as the K₂OsO₂(OH)₄ catalyst itself, which leads to improved enantioselectivities compared to systems using stoichiometric oxidant loadings [1]. In the iodine-assisted chemical asymmetric dihydroxylation variant using K₂OsO₂(OH)₄ with I₂ as co-oxidant, styrene was converted in 96.6% isolated yield with 96.2% ee, and the protocol demonstrated "excellent isolated yields and high enantiomeric excesses" across a range of olefin substrates irrespective of substitution pattern [2]. Both the electrochemical and I₂-mediated systems demonstrate that the osmate(VI) pre-catalyst enables co-oxidant recycling strategies that are not feasible when starting with OsO₄ directly, as the Os(VI)/Os(VIII) redox cycling is intrinsically coupled to the co-oxidant regeneration loop [1].

Electroorganic synthesis Asymmetric catalysis Green chemistry

Asymmetric Aminohydroxylation: K₂OsO₄·2H₂O as the Preferred Osmium Source for Enantioselective β-Amino Alcohol Synthesis

The asymmetric aminohydroxylation (AA) of olefins using catalytic amounts of potassium osmate (K₂OsO₄·2H₂O) in the presence of cinchona alkaloid derivatives has been described as "the most powerful method for the preparation of a wide variety of enantiomerically pure amino alcohols" [1]. Using a benzoate leaving group strategy, as little as 1 mol% of potassium osmate is sufficient to achieve high yields of up to 98% for oxazolidinone products [2]. The LDH-OsO₄ heterogeneous catalyst, prepared by ion-exchange of OsO₄²⁻ (derived from K₂OsO₄·2H₂O) onto layered double hydroxides, was successfully applied to the AA reaction for the first time, affording chiral vicinal N-protected amino alcohols with catalyst reuse possible without loss of enantioselectivity, albeit with reduced activity [1]. This heterogenization approach—which requires the osmate salt as starting material—is a key differentiator from direct OsO₄ use, which cannot be immobilized for AA catalysis.

Asymmetric aminohydroxylation β-Amino alcohols Pharmaceutical building blocks

Optimal Deployment Scenarios for Dipotassium Osmate in Research and Industrial Settings, Grounded in Quantitative Evidence


Sharpless Asymmetric Dihydroxylation with Superior Yield and Enantioselectivity via AD-mix or Custom K₂OsO₂(OH)₄ Formulations

Dipotassium osmate is the osmium source in both commercial AD-mix-α and AD-mix-β pre-formulations, which have been demonstrated to deliver higher yields (up to 91%, 15:1 d.r.) compared to the direct OsO₄/NMO system (59% yield, 10:1 d.r.) for complex substrates when osmium loading is optimized [1]. For substrates where commercial AD-mix performance is insufficient, supplementary K₂OsO₄ can be added to double the effective osmium loading, yielding significant improvements in both chemical yield and diastereoselectivity [1]. This scenario is directly applicable to the synthesis of chiral vicinal diol intermediates for pharmaceuticals, natural products, and chiral ligands where enantiomeric purity and isolated yield are critical cost drivers.

Industrial-Scale Catalytic cis-Dihydroxylation for Fragrance and Fine Chemical Manufacturing

The patent WO 2021/091957 A1 teaches that potassium osmate dihydrate, when used catalytically with aqueous NMO as co-oxidant in boiling isobutanol, enables the large-scale preparation of α,α-cedranediol from α-cedrene in high yield and stereoselectivity within 24 hours [2]. This catalytic osmate(VI) protocol dramatically outperforms both the stoichiometric OsO₄ method (31% yield, 4 days) and the epoxide hydrolysis route (5–6% yield) for this commercially valuable fragrance intermediate [2]. This scenario represents the most compelling industrial case for dipotassium osmate procurement: where the combination of catalytic turnover, operational simplicity, and high stereoselectivity directly enables economically viable manufacture of products that cannot be practically produced by alternative routes.

Preparation of Recyclable Heterogeneous Osmium Catalysts on LDH, Resin, Silica, Dendrimer, or Magnetic Supports

The osmate dianion (OsO₄²⁻) in dipotassium osmate is the universal ionic precursor for immobilizing osmium onto solid supports via ion-exchange, enabling catalyst recovery and reuse for 5 or more cycles with retention of activity and enantioselectivity [3]. Supported catalyst platforms that have been successfully prepared from K₂OsO₄ include LDH-OsO₄ (yields and ee similar to or higher than homogeneous systems), resin-OsO₄ and SiO₂-OsO₄ (consistent activity with K₃Fe(CN)₆ or O₂ co-oxidants), dendrimer-OsO₄ (5-cycle reuse by reprecipitation), and magnetically recoverable Fe₃O₄-OsO₄ (2 mol% loading, external magnet recovery) [3][4]. This scenario is particularly relevant for process development groups seeking to minimize osmium waste, reduce product contamination, and enable continuous-flow processing—all of which are unattainable with volatile, non-ionic OsO₄.

Asymmetric Aminohydroxylation for Enantiopure β-Amino Alcohol Pharmaceutical Building Blocks

Catalytic amounts of potassium osmate (K₂OsO₄·2H₂O) in combination with cinchona alkaloid derivatives enable the asymmetric aminohydroxylation of olefins to produce enantiomerically pure β-amino alcohols—privileged structural motifs in bioactive compounds and chiral ligand scaffolds [5]. With optimized benzoate-based nitrogen sources, catalyst loadings as low as 1 mol% Os deliver yields up to 98% [6]. Furthermore, the LDH-OsO₄ heterogeneous catalyst system derived from K₂OsO₄·2H₂O provides a recyclable AA platform with retained enantioselectivity across multiple runs [5]. This scenario is directly relevant to medicinal chemistry groups and CDMOs producing chiral amino alcohol intermediates where both enantiopurity and minimization of heavy metal contamination are paramount.

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